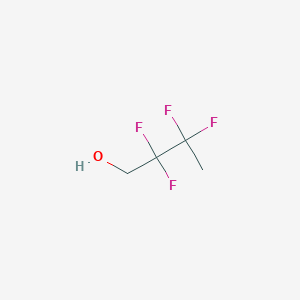
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one is an organic compound with a unique structure that includes a trifluoromethyl group attached to a propanone backbone, which is further connected to a dihydroindenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,3-dihydro-1H-indene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine: A compound with a similar indene structure but containing an oxazole ring.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: Another related compound with an indole structure.
Uniqueness
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
属性
分子式 |
C12H11F3O |
|---|---|
分子量 |
228.21 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)11(16)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2 |
InChI 键 |
AAWLPGUFKPADEQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)CC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


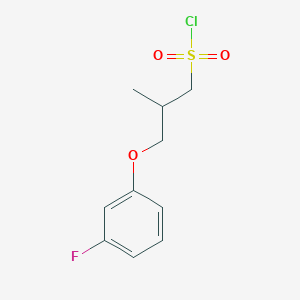
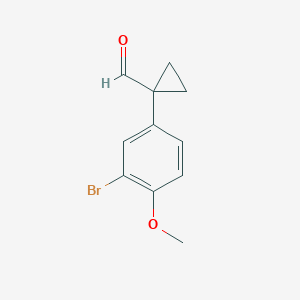


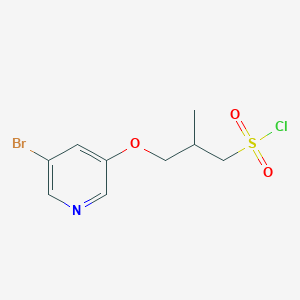
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)


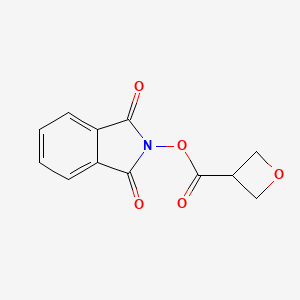
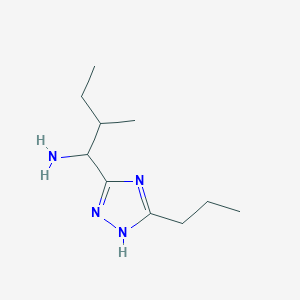
![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)
![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
